1,4-dimethyl-2,3-dioxo-N-[2-(tricyclo[3.3.1.1~3,7~]dec-1-yloxy)propyl]-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide
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Overview
Description
1,4-dimethyl-2,3-dioxo-N-[2-(tricyclo[3.3.1.1~3,7~]dec-1-yloxy)propyl]-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide is a complex organic compound that belongs to the quinoxaline family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dimethyl-2,3-dioxo-N-[2-(tricyclo[3.3.1.1~3,7~]dec-1-yloxy)propyl]-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide involves multiple steps. The initial step typically includes the formation of the quinoxaline core, followed by the introduction of the sulfonamide group and the tricyclo[3.3.1.1~3,7~]dec-1-yloxy moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable synthetic routes that ensure high yield and purity. Optimization of reaction conditions and the use of efficient purification techniques are essential for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
1,4-dimethyl-2,3-dioxo-N-[2-(tricyclo[3.3.1.1~3,7~]dec-1-yloxy)propyl]-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the quinoxaline core.
Substitution: The sulfonamide group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline oxides, while substitution reactions can produce various sulfonamide derivatives .
Scientific Research Applications
1,4-dimethyl-2,3-dioxo-N-[2-(tricyclo[3.3.1.1~3,7~]dec-1-yloxy)propyl]-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a DPP-4 inhibitor, which is relevant in diabetes research.
Medicine: Investigated for its hypoglycemic effects and potential use in treating type 2 diabetes mellitus.
Mechanism of Action
The mechanism of action of 1,4-dimethyl-2,3-dioxo-N-[2-(tricyclo[3.3.1.1~3,7~]dec-1-yloxy)propyl]-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide involves inhibition of the enzyme dipeptidyl peptidase-IV (DPP-4). This inhibition leads to increased levels of incretin hormones, which in turn stimulate insulin secretion and decrease glucagon release, resulting in improved blood glucose control .
Comparison with Similar Compounds
Similar Compounds
Linagliptin: Another DPP-4 inhibitor used in the treatment of type 2 diabetes mellitus.
Sitagliptin: A well-known DPP-4 inhibitor with similar hypoglycemic effects.
Vildagliptin: Another compound in the same class with comparable mechanisms of action.
Uniqueness
1,4-dimethyl-2,3-dioxo-N-[2-(tricyclo[3.3.1.1~3,7~]dec-1-yloxy)propyl]-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide is unique due to its specific molecular structure, which may offer distinct pharmacokinetic and pharmacodynamic properties compared to other DPP-4 inhibitors .
Properties
Molecular Formula |
C23H31N3O5S |
---|---|
Molecular Weight |
461.6 g/mol |
IUPAC Name |
N-[2-(1-adamantyloxy)propyl]-1,4-dimethyl-2,3-dioxoquinoxaline-6-sulfonamide |
InChI |
InChI=1S/C23H31N3O5S/c1-14(31-23-10-15-6-16(11-23)8-17(7-15)12-23)13-24-32(29,30)18-4-5-19-20(9-18)26(3)22(28)21(27)25(19)2/h4-5,9,14-17,24H,6-8,10-13H2,1-3H3 |
InChI Key |
JLFVQYZQDJUGPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC2=C(C=C1)N(C(=O)C(=O)N2C)C)OC34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
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